molecular formula C11H19NO4 B558638 (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid CAS No. 103336-06-7

(S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B558638
CAS No.: 103336-06-7
M. Wt: 229,27 g/mole
InChI Key: YQXRKJHVAUKXRN-NSHDSACASA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. It is known for its role as a building block in the synthesis of various biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis, where it helps to protect the amine group from unwanted reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-methylpyrrolidine-2-carboxylic acid.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Automated Reaction Systems: Automated systems ensure precise control over reaction conditions, such as temperature, pressure, and reagent addition.

    High-Throughput Purification: Techniques like high-performance liquid chromatography (HPLC) are employed for efficient purification.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine reacts with electrophiles.

    Coupling Reactions: It is commonly used in peptide coupling reactions, facilitated by coupling reagents like HATU or EDCI.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

    Coupling: HATU or EDCI in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products

    Free Amine: Obtained after deprotection.

    Substituted Derivatives: Formed through nucleophilic substitution.

    Peptides: Synthesized via coupling reactions.

Scientific Research Applications

(S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of peptides and peptidomimetics, which are crucial for studying protein interactions.

    Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid: The enantiomer of the compound .

    (S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid: Similar structure but with a different substitution pattern.

    (S)-1-(tert-Butoxycarbonyl)-4-pyrrolidinecarboxylic acid: Another structural isomer with different properties.

Uniqueness

(S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination makes it particularly valuable in asymmetric synthesis and peptide chemistry, where stereochemical purity and functional group protection are crucial.

Properties

IUPAC Name

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXRKJHVAUKXRN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458751
Record name 1-(tert-Butoxycarbonyl)-2-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103336-06-7
Record name (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103336-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-2-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butoxycarbonyl)-2-methyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.245.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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